molecular formula C20H26ClN5O2S B215060 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

Katalognummer B215060
Molekulargewicht: 436 g/mol
InChI-Schlüssel: NMVGCIQDPVXBLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and lymphomas.

Wirkmechanismus

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine works by inhibiting the activity of BTK, a key enzyme in the B cell receptor signaling pathway. BTK is required for the activation and proliferation of B cells, which play a crucial role in the immune response. Inhibition of BTK by 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine prevents the activation and proliferation of B cells, leading to a reduction in the production of autoantibodies and the suppression of the immune response.
Biochemical and physiological effects:
1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of autoantibodies, and suppression of the immune response. In animal models, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to be effective in reducing inflammation and preventing tissue damage in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has several advantages as a tool for studying the B cell receptor signaling pathway and its role in autoimmune diseases. It is a highly selective inhibitor of BTK, with minimal off-target effects. It is also orally bioavailable, making it easy to administer in animal studies.
However, there are also limitations to the use of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in lab experiments. It is a small molecule inhibitor, which may not accurately reflect the effects of genetic or antibody-mediated inhibition of BTK. In addition, the effects of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine on other cell types and signaling pathways may be difficult to interpret.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine and its applications in autoimmune diseases and lymphomas. These include:
1. Further preclinical studies to evaluate the safety and efficacy of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in animal models of autoimmune diseases and lymphomas.
2. Clinical trials to evaluate the safety and efficacy of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in human patients with autoimmune diseases and lymphomas.
3. Studies to investigate the mechanisms of resistance to BTK inhibitors, and the development of strategies to overcome resistance.
4. Development of combination therapies involving 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine and other drugs targeting the B cell receptor signaling pathway or other immune checkpoints.
5. Studies to investigate the role of BTK in other diseases, such as allergies and infectious diseases.

Synthesemethoden

The synthesis of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine involves several steps, starting with the reaction of 3-chloroaniline with 4-pyridinecarboxaldehyde to form 1-(3-chlorophenyl)-4-pyridin-4-ylpiperazine. This intermediate is then reacted with 4-methylpiperazine-1-sulfonyl chloride to form the final product, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and lymphomas. In preclinical studies, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to be effective in inhibiting B cell activation and proliferation, as well as reducing the production of autoantibodies in animal models of lupus and rheumatoid arthritis.

Eigenschaften

Produktname

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

Molekularformel

C20H26ClN5O2S

Molekulargewicht

436 g/mol

IUPAC-Name

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyl-4-methylpiperazine

InChI

InChI=1S/C20H26ClN5O2S/c1-23-7-13-26(14-8-23)29(27,28)20-16-22-6-5-19(20)25-11-9-24(10-12-25)18-4-2-3-17(21)15-18/h2-6,15-16H,7-14H2,1H3

InChI-Schlüssel

NMVGCIQDPVXBLI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Kanonische SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.